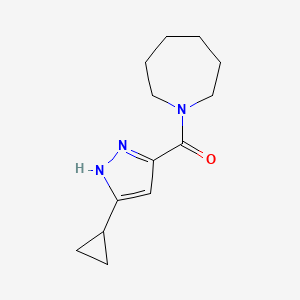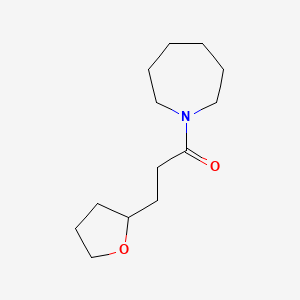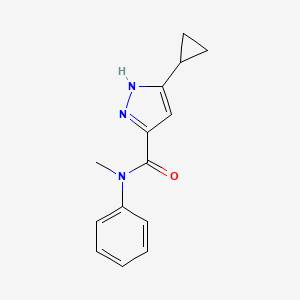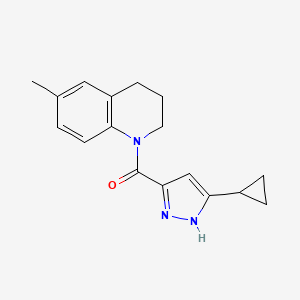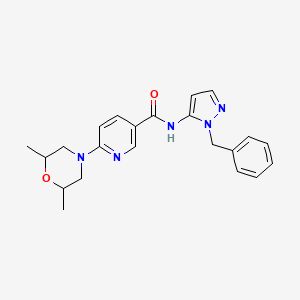
N-(2-benzylpyrazol-3-yl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-benzylpyrazol-3-yl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide, also known as BAY 61-3606, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of the protein tyrosine kinase Syk, which plays a critical role in various cellular signaling pathways.
Mechanism of Action
N-(2-benzylpyrazol-3-yl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide 61-3606 inhibits the protein tyrosine kinase Syk, which plays a critical role in various cellular signaling pathways. Syk is involved in the activation of immune cells and the production of inflammatory cytokines, making it a promising target for the treatment of autoimmune and inflammatory diseases. In addition, Syk is also involved in the growth and proliferation of cancer cells, making it a potential target for anticancer therapy.
Biochemical and Physiological Effects:
This compound 61-3606 has been shown to inhibit the activation of immune cells and reduce inflammation in various animal models of autoimmune and inflammatory diseases. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, this compound 61-3606 has been shown to have a favorable safety profile in preclinical studies.
Advantages and Limitations for Lab Experiments
N-(2-benzylpyrazol-3-yl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide 61-3606 has several advantages for lab experiments, including its potent inhibitory activity against Syk, its favorable safety profile, and its ability to reduce inflammation and inhibit cancer cell growth. However, there are also limitations to its use, including its relatively low solubility in aqueous solutions and its potential off-target effects on other protein kinases.
Future Directions
There are several future directions for the study of N-(2-benzylpyrazol-3-yl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide 61-3606, including:
1. Further optimization of the synthesis method to improve yields and purity.
2. Investigation of the potential of this compound 61-3606 as a therapeutic agent for autoimmune and inflammatory diseases, including clinical trials in humans.
3. Investigation of the potential of this compound 61-3606 as a therapeutic agent for cancer, including clinical trials in humans.
4. Investigation of the potential off-target effects of this compound 61-3606 on other protein kinases.
5. Development of more potent and selective Syk inhibitors based on the structure of this compound 61-3606.
Conclusion:
In conclusion, this compound 61-3606 is a promising compound with potential therapeutic applications in autoimmune and inflammatory diseases, as well as cancer. Its potent inhibitory activity against Syk, favorable safety profile, and ability to reduce inflammation and inhibit cancer cell growth make it a promising candidate for further study. Further research is needed to optimize its synthesis, investigate its potential as a therapeutic agent, and develop more potent and selective Syk inhibitors.
Synthesis Methods
The synthesis of N-(2-benzylpyrazol-3-yl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide 61-3606 involves several steps, including the reaction of 2-benzylpyrazole with 2,6-dimethylmorpholine to form an intermediate, which is then reacted with 3-bromo-6-chloropyridine-2-carboxylic acid to produce the final product. The synthesis method has been optimized to produce high yields of pure this compound 61-3606.
Scientific Research Applications
N-(2-benzylpyrazol-3-yl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide 61-3606 has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and inflammatory diseases. It has been shown to inhibit the activation of immune cells and reduce inflammation, making it a promising candidate for the treatment of autoimmune disorders such as rheumatoid arthritis and lupus. In addition, this compound 61-3606 has been shown to inhibit the growth and proliferation of cancer cells, making it a potential anticancer agent.
properties
IUPAC Name |
N-(2-benzylpyrazol-3-yl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-16-13-26(14-17(2)29-16)20-9-8-19(12-23-20)22(28)25-21-10-11-24-27(21)15-18-6-4-3-5-7-18/h3-12,16-17H,13-15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLQCZXPUDWQJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=C(C=C2)C(=O)NC3=CC=NN3CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

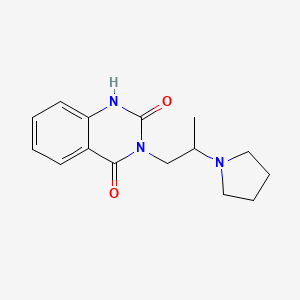
![[Cyclopentylsulfamoyl(methyl)amino]cyclohexane](/img/structure/B7517450.png)
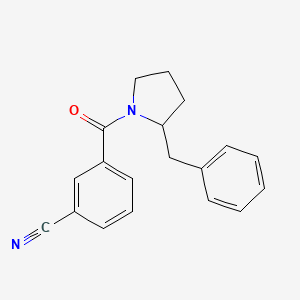
![5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7517466.png)
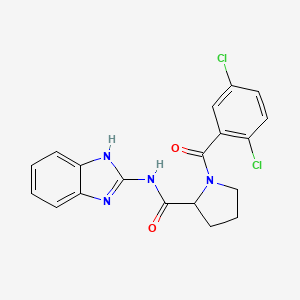
![2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(1-methylsulfonylpiperidin-4-yl)acetamide](/img/structure/B7517485.png)
![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide](/img/structure/B7517489.png)
![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylpropanamide](/img/structure/B7517493.png)
![N-[2-(2,3-dihydroindol-1-yl)propyl]-2-methoxyacetamide](/img/structure/B7517498.png)
